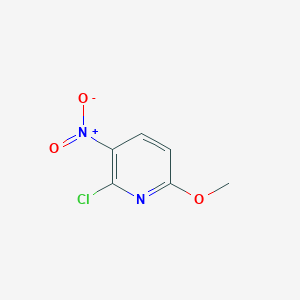

2-Chloro-6-methoxy-3-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRGUTNVDGIKTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191862 | |

| Record name | 2-Chloro-6-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38533-61-8 | |

| Record name | 2-Chloro-6-methoxy-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38533-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methoxy-3-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038533618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methoxy-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-6-METHOXY-3-NITROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2A2RC7BBL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-6-methoxy-3-nitropyridine CAS number 38533-61-8

An In-depth Technical Guide to 2-Chloro-6-methoxy-3-nitropyridine (CAS: 38533-61-8)

Introduction

This compound is a specialized organic compound identified by the CAS number 38533-61-8.[1] It is a key building block in modern organic synthesis, particularly valued within the pharmaceutical and fine chemical industries.[2] Structurally, it is a pyridine ring substituted with chloro, methoxy, and nitro functional groups, which impart a versatile reactivity profile.[2][3] This compound typically appears as an off-white to yellow powder and serves as a critical intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2][4] Its utility is pronounced in cross-coupling reactions, making it a valuable reagent for drug discovery and development professionals.[2][5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 38533-61-8 | [1] |

| Molecular Formula | C₆H₅ClN₂O₃ | [1][6] |

| Molecular Weight | 188.57 g/mol | [6][7] |

| Appearance | Off-white to yellow powder | [4] |

| Melting Point | 78-80 °C (lit.) | [5][8] |

| Boiling Point | 298.5 ± 35.0 °C at 760 mmHg | [8] |

| Density | 1.4 ± 0.1 g/cm³ | [8] |

| Solubility | Slightly soluble in water | [4][5] |

| SMILES String | COc1ccc(c(Cl)n1)--INVALID-LINK--=O | |

| InChI Key | DVRGUTNVDGIKTP-UHFFFAOYSA-N | |

| EC Number | 253-989-8 |

Synthesis and Reactivity

The primary synthesis route for this compound involves the reaction of 2,6-Dichloro-3-nitropyridine with methanol.[8] This process is a nucleophilic substitution where the methoxy group replaces one of the chlorine atoms on the pyridine ring.

Caption: Synthesis of this compound.

The compound is a versatile intermediate, primarily utilized in Suzuki and Negishi cross-coupling reactions.[2][5] These reactions are fundamental for creating carbon-carbon bonds, allowing for the construction of complex molecular frameworks necessary for developing novel compounds, particularly in medicinal chemistry.[2] For instance, it is a known intermediate in the synthesis of the antibiotic Gepotidacin.[6]

Caption: Key applications of this compound.

Experimental Protocols

Synthesis of this compound[6]

This protocol describes a laboratory-scale synthesis of the title compound.

Reagents and Materials:

-

Starting Material: Unspecified precursor (likely 2,6-dichloro-3-nitropyridine)

-

Solvent: Not specified, but extraction uses Ethyl Acetate

-

Quenching agent: Deionized water

-

Drying agent: Anhydrous sodium sulfate

-

Purification: Silica gel column chromatography

Procedure:

-

The reaction is initiated and maintained at 0 °C with stirring for 30 minutes.

-

The reaction mixture is then brought to room temperature and stirring is continued for an additional 2 hours.

-

After 2 hours, the reaction is stopped by cooling it back down to 0 °C.

-

The reaction is quenched by the addition of deionized water (100 mL).

-

The product is extracted with ethyl acetate (3 x 150 mL).

-

The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Purification:

-

The crude product is purified by silica gel column chromatography to afford the pure target compound, this compound.

Yield:

-

The reported yield for this procedure is 56% (12 g of product).[5]

-

¹H NMR (300 MHz, CDCl₃) δ: 8.37-8.24 (m, 1H), 7.07-7.05 (m, 1H), 4.15 (s, 3H).[5]

Structural Information

This compound possesses a planar structure with Cₛ point group symmetry.[5] The molecule contains 17 atoms, resulting in 45 fundamental vibrations, all of which are active in both IR and Raman spectroscopy.[5] Of these vibrations, 31 are in-plane and 14 are out-of-plane.[5]

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE) must be worn.

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | [7] |

| Hazard Statements (H-Codes) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7][9] |

| Precautionary Statements (P-Codes) | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |

| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | |

| Target Organs | Respiratory system | |

| Personal Protective Equipment (PPE) | Dust mask (type N95 US), eyeshields, gloves | |

| Storage Class | 11 (Combustible Solids) |

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 38533-61-8 [chemicalbook.com]

- 5. This compound | 38533-61-8 [chemicalbook.com]

- 6. manusaktteva.com [manusaktteva.com]

- 7. This compound | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:38533-61-8 | Chemsrc [chemsrc.com]

- 9. chemical-label.com [chemical-label.com]

A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-6-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methoxy-3-nitropyridine is a halogenated and nitrated pyridine derivative with significant applications in organic synthesis. It serves as a crucial building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its trifunctional nature, featuring chloro, methoxy, and nitro groups, allows for diverse chemical transformations, making it a versatile intermediate. This guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis and purification workflow.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅ClN₂O₃ | [2] |

| Molecular Weight | 188.57 g/mol | [2] |

| Appearance | Light yellow to yellow crystalline powder or solid. | [1] |

| Melting Point | 78-80 °C | |

| Boiling Point | 298.5 ± 35.0 °C (Predicted) | |

| Solubility | Sparingly soluble in water. | [1] |

| Density | 1.445 ± 0.06 g/cm³ (Predicted) | |

| CAS Number | 38533-61-8 | [2] |

| EC Number | 253-989-8 |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid. For this compound, a sharp melting range close to the literature value indicates high purity.

Principle: The temperature at which a solid transitions to a liquid is its melting point. Impurities typically depress and broaden the melting range.[2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2]

-

Capillary tubes (sealed at one end)[2]

-

Thermometer[2]

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.[2]

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.

-

Measurement:

-

Mel-Temp Apparatus: The capillary tube is placed in the heating block of the apparatus. The heating rate is adjusted to be slow (1-2 °C per minute) as the temperature approaches the expected melting point.[2]

-

Thiele Tube: The capillary tube is attached to a thermometer, and both are immersed in an oil bath within the Thiele tube. The side arm of the tube is gently heated to ensure uniform temperature distribution.[2]

-

-

Observation: The temperature at which the solid first begins to melt (T₁) and the temperature at which the last crystal melts (T₂) are recorded. The melting range is reported as T₁-T₂.

Solubility Determination

The solubility of this compound in various solvents is crucial for its use in reactions and for its purification.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[3]

Apparatus:

-

Scintillation vials or test tubes

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe with a filter)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure (Shake-Flask Method):

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water) in a vial.

-

Equilibration: The vial is sealed and placed in a constant temperature bath with continuous agitation (stirring or shaking) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: The suspension is allowed to stand at the same temperature to allow the undissolved solid to settle. A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any solid particles.[4]

-

Analysis: The concentration of the dissolved solid in the filtrate is determined using a suitable analytical technique. This concentration represents the solubility of the compound in the chosen solvent at that temperature.[4]

Synthesis and Purification Workflow

This compound is typically synthesized via the nitration of a precursor, followed by purification. The following diagram illustrates a common synthetic and purification pathway.

Caption: Synthesis and purification workflow for this compound.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a standard technique to purify solid organic compounds.[5][6]

Principle: This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[7]

Apparatus:

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Solvent Selection: A suitable solvent or solvent system is chosen (e.g., toluene-heptane). The crude solid should be soluble in the boiling solvent but sparingly soluble at room temperature or below.[8]

-

Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimal amount of the hot solvent is added to completely dissolve the solid.[7]

-

Decolorization (if necessary): If the solution is colored by impurities, a small amount of activated carbon can be added, and the solution is briefly boiled.

-

Hot Filtration: The hot solution is filtered by gravity to remove any insoluble impurities.

-

Crystallization: The hot, clear filtrate is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to induce crystallization.[9]

-

Isolation of Crystals: The crystals are collected by vacuum filtration using a Buchner funnel.[7]

-

Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.[6]

-

Drying: The purified crystals are dried in a vacuum oven or by air drying to remove any residual solvent.[8] The purity of the final product can be assessed by melting point determination.[10]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. pubs.acs.org [pubs.acs.org]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. Recrystallization [sites.pitt.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

- 9. amherst.edu [amherst.edu]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

2-Chloro-6-methoxy-3-nitropyridine molecular weight and formula

An In-depth Technical Guide to 2-Chloro-6-methoxy-3-nitropyridine

For researchers, scientists, and professionals in drug development, this compound is a key chemical intermediate. This guide provides core technical data, including its molecular formula and weight, alongside other critical identifiers.

Core Compound Data

The fundamental properties of this compound are summarized in the table below, offering a quick reference for laboratory use.

| Identifier | Value |

| Molecular Formula | C6H5ClN2O3[1][2][3] |

| Molecular Weight | 188.57 g/mol [1][2] |

| IUPAC Name | This compound[1][2] |

| CAS Number | 38533-61-8[1][2][3] |

| SMILES | COC1=CC=C(C(Cl)=N1)--INVALID-LINK--=O[1] |

Physicochemical Properties

This compound typically appears as an off-white to yellow powder.[3] It has a melting point of approximately 78-80 °C.[4][5] It is sparingly soluble in water.[3][4]

Experimental Protocol: Synthesis and Purification

A common experimental procedure for the synthesis of this compound involves the following steps:

-

Reaction Setup : The reaction is initiated at 0 °C and stirred for 30 minutes.

-

Room Temperature Stirring : The mixture is then brought to room temperature and stirred for an additional 2 hours.

-

Quenching : The reaction is stopped by cooling back to 0 °C and quenched with deionized water.

-

Extraction : The product is extracted with ethyl acetate.

-

Drying and Concentration : The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification : The crude product is purified using silica gel column chromatography to yield the final compound.[4]

Compound Handling and Workflow

The following diagram illustrates a typical workflow for handling and utilizing this compound in a research setting.

Caption: Workflow for the utilization of this compound.

Applications in Synthesis

This compound is a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[3] It serves as a reactant in Suzuki and Negishi coupling reactions and is used to synthesize compounds such as 6-methoxy-3-nitropyridine-2-carbonitrile.[4]

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methoxy-3-nitropyridine

This guide provides a comprehensive overview of the melting and boiling points of 2-Chloro-6-methoxy-3-nitropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The information is tailored for researchers, scientists, and professionals in drug development, with a focus on precise data presentation and experimental context.

Physicochemical Data

This compound typically presents as an off-white to yellow crystalline powder.[1][2][3][4] Its solubility in water is slight.[2][5] The experimentally determined and predicted physical properties are summarized below.

| Property | Value | Source |

| Melting Point | 78-80 °C | (literature value)[2][3][5][6][7] |

| 79 °C | [8] | |

| 82-84 °C | [1] | |

| 76.0 - 80.0 °C | [4] | |

| Boiling Point | 298.5 ± 35.0 °C | (Predicted)[2] |

| Appearance | Off-white to yellow powder/crystal | [1][2][3][4] |

Experimental Protocols

The accurate determination of the melting point is crucial for verifying the purity of this compound, especially given the challenges in its synthesis. The formation of isomers, such as 2-chloro-6-alkoxy-5-nitropyridines, during the nitration step can complicate purification and affect the melting range.[8]

Synthesis and Purification for Melting Point Analysis

The following protocols describe the synthesis and purification of this compound to yield a sample suitable for melting point determination.

Method 1: Column Chromatography Purification [5]

-

Reaction Quenching: The initial reaction mixture is quenched with deionized water.

-

Extraction: The aqueous mixture is extracted three times with ethyl acetate.

-

Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate and then concentrated under reduced pressure.

-

Purification: The resulting crude product is purified by silica gel column chromatography to afford the final compound.

Method 2: Purification by Washing and Recrystallization [8]

-

Initial Treatment: A solution of 84-85% strength this compound in toluene is vigorously stirred with 24% strength ammonia water at 40°C for 12 hours.

-

Phase Separation: The resulting precipitate is removed by suction, and the aqueous and organic phases are separated.

-

Solvent Removal: The toluene is distilled off from the organic layer in a vacuum at a maximum bottom temperature of 90°C.

-

Crystallization: Heptane is stirred into the liquid distillation residue.

-

Final Product Isolation: After cooling, the precipitated crystals are filtered off and dried at 40-45°C to yield the pure compound with a distinct melting point of 79°C.[8]

Logical Workflow for Synthesis and Purification

The synthesis of high-purity this compound is a multi-step process that is critical for obtaining accurate physicochemical data. The diagram below illustrates the general workflow from the precursor to the final, purified product.

Caption: Workflow from precursor to purified product for analysis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. 2-氯-6-甲氧基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 38533-61-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | 38533-61-8 [chemicalbook.com]

- 6. 2-氯-6-甲氧基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | CAS#:38533-61-8 | Chemsrc [chemsrc.com]

- 8. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

Spectral Analysis of 2-Chloro-6-methoxy-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the compound 2-Chloro-6-methoxy-3-nitropyridine (CAS No: 38533-61-8). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering key data for the identification, characterization, and quality control of this important chemical intermediate.

Compound Overview

This compound is a substituted pyridine derivative frequently utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its specific arrangement of chloro, methoxy, and nitro functional groups on the pyridine ring allows for diverse chemical modifications. Accurate spectral analysis is paramount for confirming its structure and purity.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 38533-61-8 | [1] |

| Molecular Formula | C₆H₅ClN₂O₃ | [1] |

| Molecular Weight | 188.57 g/mol | [1][2] |

| Appearance | Pale yellow to yellow solid/powder | [3] |

| Melting Point | 78-80 °C | [4] |

| Exact Mass | 187.998871 Da | [5] |

Spectroscopic Data

The following sections detail the available spectroscopic data for this compound. For certain analyses, complete experimental data sets are not publicly available; in these cases, expected spectral characteristics are discussed.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the hydrogen framework of a molecule. The ¹H NMR spectrum of this compound shows distinct signals corresponding to the aromatic protons and the methoxy group protons.

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.24 - 8.37 | m | 1H | Aromatic H |

| 7.05 - 7.07 | m | 1H | Aromatic H |

| 4.15 | s | 3H | -OCH₃ |

Solvent: CDCl₃, Frequency: 300 MHz[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. While spectral data for this compound is noted in several databases, specific, experimentally determined chemical shift values are not publicly available at this time.[2][6] Based on the structure, six distinct carbon signals are expected.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The exact mass provides strong evidence for the molecular formula.

Table 3: Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Weight | 188.57 | [1][2] |

| Monoisotopic Mass | 187.998871 Da | [5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the nitro, methoxy, and chloro-substituted aromatic pyridine groups.

Table 4: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1530 & ~1350 | Asymmetric & Symmetric Stretch | Nitro (NO₂) |

| ~1069 | O-C Stretch (Calculated, DFT) | Methoxy (-OCH₃) |

| ~1041 | O-C Stretch (Calculated, HF/6-31+G(d,p)) | Methoxy (-OCH₃) |

| ~3100-3000 | C-H Stretch | Aromatic Ring |

| ~1600-1450 | C=C & C=N Stretch | Aromatic Ring |

| ~800-600 | C-Cl Stretch | Chloro Group |

Note: The listed values for the nitro, aromatic, and chloro groups are typical ranges. The methoxy stretching vibrations are based on computational analysis as reported by ChemicalBook.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. Experimental UV-Vis absorption data (λmax) for this compound is not currently available in public databases. The conjugated nitropyridine system is expected to show absorption in the UV region.

Experimental Methodologies

Detailed experimental protocols for the acquisition of the spectral data presented are crucial for reproducibility. As specific literature protocols for this compound are not available, the following sections describe standardized, widely accepted methodologies.

Synthesis and Purification Workflow

The quality of spectral data is directly dependent on the purity of the sample. The following diagram illustrates a typical workflow for the synthesis, purification, and subsequent spectral analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile (e.g., 1 mg/mL).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or inject it via an HPLC system.

-

Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode would likely show the [M+H]⁺ ion.

-

Perform a full scan analysis to determine the parent ion's mass-to-charge ratio (m/z).

-

If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

-

FT-IR Spectroscopy Protocol

For solid samples, one of the following methods is typically used:

-

Attenuated Total Reflectance (ATR):

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Place a small amount of the powdered sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

KBr Pellet Method:

-

Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer and collect the spectrum.

-

Logical Relationships in Spectral Interpretation

The interpretation of spectral data relies on the logical correlation of different pieces of information to confirm the molecular structure.

References

- 1. This compound 98 38533-61-8 [sigmaaldrich.com]

- 2. This compound | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 38533-61-8 [chemicalbook.com]

- 5. This compound | CAS#:38533-61-8 | Chemsrc [chemsrc.com]

- 6. This compound(38533-61-8) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chloro-6-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Chloro-6-methoxy-3-nitropyridine, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the experimental protocols for acquiring ¹H and ¹³C NMR spectra, presents the available spectral data in a clear and comparative format, and illustrates the structural correlations and analytical workflow through detailed diagrams.

Introduction

This compound is a substituted pyridine derivative of significant interest in the synthesis of novel pharmaceutical and agrochemical compounds. Its structural elucidation is paramount for confirming its identity and purity. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This guide focuses on the practical application of ¹H and ¹³C NMR for the characterization of this specific molecule.

Experimental Protocols

The following section details the methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

A solution of this compound is prepared by dissolving approximately 5-10 mg of the solid compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy

The ¹H NMR spectrum is recorded on a 300 MHz NMR spectrometer. The acquisition parameters are typically set as follows:

-

Spectrometer Frequency: 300 MHz

-

Solvent: CDCl₃

-

Internal Standard: Tetramethylsilane (TMS)

-

Temperature: 298 K (25 °C)

-

Pulse Angle: 90°

-

Relaxation Delay: 1.0 s

-

Number of Scans: 16

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is acquired on the same 300 MHz spectrometer, which corresponds to a carbon frequency of 75 MHz. To simplify the spectrum to single peaks for each unique carbon atom, proton decoupling is employed.

-

Spectrometer Frequency: 75 MHz

-

Solvent: CDCl₃

-

Internal Standard: Tetramethylsilane (TMS)

-

Temperature: 298 K (25 °C)

-

Decoupling: Broadband proton decoupling

-

Pulse Angle: 90°

-

Relaxation Delay: 2.0 s

-

Number of Scans: 1024

Data Presentation

The NMR spectral data for this compound are summarized in the tables below. These tables provide a clear and concise presentation of the chemical shifts, multiplicities, and assignments for each nucleus.

¹H NMR Data

The ¹H NMR spectrum of this compound in CDCl₃ at 300 MHz displays three distinct signals.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.37-8.24 | Multiplet | 1H | H-4 |

| 7.07-7.05 | Multiplet | 1H | H-5 |

| 4.15 | Singlet | 3H | -OCH₃ |

¹³C NMR Data

Visualization of NMR Data and Workflow

The following diagrams, generated using the DOT language, provide a visual representation of the correlation between the molecular structure and its NMR signals, as well as the logical workflow of an NMR analysis.

Caption: Correlation of ¹H NMR signals to the molecular structure.

Caption: Logical workflow for NMR analysis.

Conclusion

This technical guide provides foundational information on the ¹H and ¹³C NMR analysis of this compound. The provided ¹H NMR data and the general experimental protocols serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. While detailed ¹³C NMR data was not available, the outlined procedures and expected spectral features will guide the user in a complete structural characterization of this important heterocyclic compound. The visual diagrams further aid in understanding the correlation between the molecular structure and its spectroscopic signature, as well as the overall analytical process.

References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, detailed handling protocols, and relevant biological context for 2-Chloro-6-methoxy-3-nitropyridine. The information herein is intended to support laboratory safety and procedural excellence for professionals engaged in chemical synthesis and drug discovery.

Chemical and Physical Properties

This compound is a solid, light yellow to yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O₃ | [2] |

| Molecular Weight | 188.57 g/mol | [2] |

| CAS Number | 38533-61-8 | [1] |

| Appearance | Light yellow to yellow crystalline powder | [1] |

| Melting Point | 78-80 °C | [1] |

| Solubility | Slightly soluble in water. | [3] |

| Flash Point | Not applicable | [1] |

| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) | [4] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound with the following hazard classes:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation (Category 2) |

| Warning | H315: Causes skin irritation.[2] |

| Serious Eye Irritation (Category 2) |

| Warning | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation |

| Warning | H335: May cause respiratory irritation.[2] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |

| Skin and Body Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile). - Lab Coat: A fully-buttoned, chemical-resistant lab coat. | Prevents skin contact, which causes irritation.[1] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid, especially if dust may be generated. All work with the solid should be conducted in a chemical fume hood. | Minimizes inhalation of dust, which can cause respiratory tract irritation.[1] |

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

Experimental Protocols

The following sections provide detailed methodologies for handling and using this compound in a laboratory setting.

General Handling and Weighing of the Solid

Due to its irritating nature as a powder, all manipulations of solid this compound should be performed within a certified chemical fume hood to minimize inhalation exposure and contamination.

Caption: Workflow for weighing this compound.

Synthesis and Purification of this compound

The following protocol is adapted from a patented method for the synthesis and purification of this compound.[6]

Synthesis:

-

Nitration: To a cooled (0 °C) and stirred mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-chloro-6-methoxypyridine.

-

Reaction: Allow the temperature to rise to 20 °C over 3 hours and continue stirring for an additional 3 hours.

-

Quenching: Pour the reaction mixture onto ice.

-

Isolation: Collect the precipitated crude product by filtration and wash with water until acid-free.

Purification:

-

Dissolution: Dissolve the crude product in a water-insoluble organic solvent such as toluene.

-

Washing: Vigorously stir the organic solution with an aqueous alkaline solution (e.g., potassium carbonate solution) at 40 °C for 2 hours.[6]

-

Separation: Separate the organic layer.

-

Isolation: Distill off the solvent under reduced pressure. The purified product can be further recrystallized from a suitable solvent like heptane.[6]

Caption: Workflow for the synthesis and purification.

Use in Suzuki Coupling Reactions (General Protocol)

This compound is a useful intermediate in cross-coupling reactions. The following is a general protocol for a Suzuki coupling reaction, which should be optimized for specific substrates.

-

Inert Atmosphere: In an oven-dried Schlenk flask, combine this compound, the desired boronic acid (1.1-1.5 equivalents), and a base (e.g., potassium phosphate, 2-3 equivalents).

-

Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos).

-

Solvent Addition: Add degassed solvent (e.g., toluene or dioxane/water).

-

Reaction: Heat the mixture with vigorous stirring at 80-110 °C and monitor by TLC or LC-MS.

-

Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Biological Context and Potential Signaling Pathway Interactions

While there is no direct evidence of this compound modulating specific signaling pathways, many pyridine-containing compounds are known to be biologically active. Structurally similar molecules have been identified as inhibitors of key cellular signaling pathways, such as the PI3K/Akt and JAK/STAT pathways, which are often dysregulated in diseases like cancer.[7][8][9]

The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[9] The JAK/STAT pathway is essential for cytokine signaling and immune responses.[10] The inhibitory activity of pyridine derivatives on these pathways makes them attractive scaffolds for drug development.

Below is a conceptual diagram of the PI3K/Akt signaling pathway, a potential target for compounds structurally related to this compound.

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.

Spill, Decontamination, and Waste Disposal

Spill Response

-

Evacuate: Evacuate the immediate area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal.[5] For larger spills, use an absorbent material to contain the substance.

-

Decontaminate: Clean the spill area with soap and water.

Decontamination

-

Equipment: Decontaminate all glassware and equipment that has come into contact with the compound. Rinse with a suitable solvent (e.g., acetone or ethanol) in a fume hood, collecting the rinsate as hazardous waste.

-

PPE: Dispose of contaminated gloves and other disposable PPE in a sealed bag within a designated hazardous waste container.

Waste Disposal

-

Categorization: this compound waste should be classified as halogenated organic waste.

-

Collection: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

-

Disposal: Dispose of the hazardous waste through a licensed waste disposal company, in accordance with local, state, and federal regulations.[4]

References

- 1. This compound 98 38533-61-8 [sigmaaldrich.com]

- 2. This compound | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

- 7. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting the JAK/STAT Pathway: A Combined Ligand- and Target-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-6-methoxy-3-nitropyridine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-methoxy-3-nitropyridine, a pivotal intermediate in the synthesis of contemporary pharmaceuticals and agrochemicals. This document details its chemical and physical properties, commercial availability, and key synthetic applications, including detailed experimental protocols. Furthermore, it elucidates the role of this compound in the synthesis of the novel antibiotic Gepotidacin and the subsequent mechanism of action of this therapeutic agent.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the molecular formula C₆H₅ClN₂O₃. It is a light yellow solid at room temperature and serves as a versatile reagent in organic synthesis.[1] Its structure, featuring a chloro group, a methoxy group, and a nitro group on the pyridine ring, makes it an ideal precursor for the synthesis of various bioactive molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 38533-61-8 | [2] |

| Molecular Formula | C₆H₅ClN₂O₃ | [3] |

| Molecular Weight | 188.57 g/mol | [3] |

| Appearance | Light yellow solid | [1] |

| Melting Point | 78-80 °C | [2] |

| Purity (typical) | ≥ 98% (HPLC) | [2] |

| Storage Temperature | 0-8 °C | [1] |

Commercial Availability

This compound is readily available from a variety of commercial chemical suppliers. The following table lists some of the key vendors offering this compound, typically for research and development purposes.

Table 2: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 98% | Grams |

| Chem-Impex | ≥ 99% (HPLC) | Inquire |

| Santa Cruz Biotechnology | Inquire | Inquire |

| Matrix Fine Chemicals | Inquire | Small and large quantities |

| UCHEM | 98% min | Inquire |

Synthetic Applications and Experimental Protocols

This compound is a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceuticals and agrochemicals.[1][3] Its utility is highlighted in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and as a key starting material in the synthesis of novel antibiotics like Gepotidacin.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 2-chloro-6-methoxypyridine.[4] The following protocol is adapted from established patent literature.

Experimental Protocol: Nitration of 2-chloro-6-methoxypyridine

Materials:

-

2-chloro-6-methoxypyridine

-

Fuming nitric acid

-

Sulfuric acid

-

Ice

-

Water

-

Standard laboratory glassware

-

Magnetic stirrer with cooling capabilities

Procedure:

-

A mixture of 1600 ml of sulfuric acid and 800 ml of fuming nitric acid is prepared in a suitable reaction vessel and cooled to 0 °C with stirring.[4]

-

To this cooled mixture, 143.6 g (1 mol) of 2-chloro-6-methoxypyridine is added dropwise over one hour, maintaining the temperature at 0 °C.[4]

-

After the addition is complete, the reaction mixture is allowed to warm to 20 °C over 3 hours and then stirred for an additional 3 hours at this temperature.[4]

-

The reaction mixture is then carefully poured onto 5 kg of crushed ice.[4]

-

The precipitated product is collected by suction filtration and washed thoroughly with a large amount of water until the washings are neutral.[4]

-

The resulting solid is dried to yield this compound as yellow crystals.[4]

Suzuki-Miyaura Coupling of this compound

The chloro-substituent on the pyridine ring allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This reaction is instrumental in the synthesis of biaryl and hetero-biaryl compounds. The following is a general protocol for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative, which can be adapted for this compound.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (or other 2-chloropyridine derivative)

-

Aryl- or heteroaryl-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Schlenk flask and line

-

Magnetic stirrer with heating

Procedure:

-

To an oven-dried Schlenk flask, add the 2-chloropyridine derivative (1.0 mmol, 1.0 eq), the boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[5]

-

Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.[5]

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[5]

-

Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.[5]

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.[5]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.[5]

Application in the Synthesis of Gepotidacin

This compound is a crucial starting material for the synthesis of Gepotidacin, a first-in-class triazaacenaphthylene antibiotic.[6] The synthetic workflow for Gepotidacin initiates with a nucleophilic aromatic substitution (SNAr) reaction involving this compound.

Caption: Synthetic workflow for Gepotidacin starting from this compound.

Mechanism of Action of Gepotidacin

Gepotidacin exhibits its antibacterial effect by inhibiting bacterial DNA replication.[1][7] Its novel mechanism of action involves the dual-targeting of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][8] These enzymes are critical for maintaining the proper topology of DNA during replication and cell division.[1] By binding to both enzymes, Gepotidacin effectively halts these processes, leading to bacterial cell death.[7] This dual-targeting mechanism is also believed to reduce the likelihood of the development of bacterial resistance.[1]

Caption: Mechanism of action of Gepotidacin, illustrating the dual inhibition of DNA gyrase and topoisomerase IV.

References

- 1. What is Gepotidacin used for? [synapse.patsnap.com]

- 2. This compound 98 38533-61-8 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. urologytimes.com [urologytimes.com]

- 7. droracle.ai [droracle.ai]

- 8. blujepahcp.com [blujepahcp.com]

A Comprehensive Technical Guide to 2-Chloro-6-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-Chloro-6-methoxy-3-nitropyridine, a key intermediate in organic synthesis and drug development. The document covers its chemical identity, physicochemical properties, synthesis, reactivity, and safety information. Particular emphasis is placed on its application in cross-coupling reactions and its role as a versatile building block for novel chemical entities. All quantitative data is presented in structured tables, and key processes are visualized through workflow and pathway diagrams.

Chemical Identity and Properties

This compound is a substituted pyridine derivative with the formal IUPAC name This compound [1][2]. It is a valuable reagent in medicinal chemistry and materials science due to the orthogonal reactivity of its functional groups.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 38533-61-8[1][3] |

| Molecular Formula | C₆H₅ClN₂O₃[1][2][3][4] |

| SMILES | COC1=NC(=C(C=C1)--INVALID-LINK--[O-])Cl[1][2] |

| InChIKey | DVRGUTNVDGIKTP-UHFFFAOYSA-N[1][2][3] |

| EC Number | 253-989-8[1][3][5] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 188.57 g/mol [1][2][3][4] |

| Appearance | Off-white to yellow powder/solid[5] |

| Melting Point | 78-80 °C[3][4][6][7] |

| Boiling Point | 298.5 ± 35.0 °C at 760 mmHg[4][7] |

| Density | 1.4 ± 0.1 g/cm³[7] |

| Solubility | Slightly soluble in water[4][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While comprehensive spectral data can be found in various databases, a representative ¹H NMR spectrum is summarized below.

Table 3: ¹H NMR Spectral Data

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 8.37-8.24 ppm | m | 1H | Ar-H |

| 7.07-7.05 ppm | m | 1H | Ar-H |

| 4.15 ppm | s | 3H | -OCH₃ |

Solvent: CDCl₃, Frequency: 300 MHz[6]

Synthesis and Experimental Protocols

This compound is typically synthesized from commercially available precursors. One common method involves the nitration of a corresponding 2-chloro-6-methoxypyridine, or the methoxylation of a dichlorinated nitropyridine.

Experimental Protocol: Synthesis from 2,6-Dichloro-3-nitropyridine

A common laboratory-scale synthesis involves the selective methoxylation of 2,6-dichloro-3-nitropyridine.

-

Reaction Setup : To a solution of 2,6-dichloro-3-nitropyridine in a suitable solvent such as methanol, sodium methoxide is added portion-wise at a controlled temperature, often at 0 °C.

-

Reaction Execution : The reaction mixture is stirred at 0 °C for a period, typically 30 minutes, and then allowed to warm to room temperature, where it is stirred for an additional 2 hours.

-

Work-up : Upon completion, the reaction is quenched by the addition of deionized water. The aqueous layer is then extracted multiple times with an organic solvent, such as ethyl acetate.

-

Purification : The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the final product.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications in Drug Development

The strategic placement of the chloro, methoxy, and nitro groups on the pyridine ring makes this compound a highly versatile intermediate. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr) and serves as a handle for cross-coupling reactions.

Role in Cross-Coupling Reactions

This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions such as Suzuki and Negishi couplings.[6][8] These reactions are fundamental in modern drug discovery for the construction of complex biaryl structures, which are common motifs in pharmacologically active molecules. The electron-withdrawing nitro group further activates the C-Cl bond towards oxidative addition to the palladium catalyst.

Caption: Role in Suzuki and Negishi cross-coupling reactions.

Applications

This compound serves as a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, it is listed as an intermediate in the synthesis of Gepotidacin.[9] The chloro and methoxy groups are prevalent in many approved drugs, often contributing to improved binding affinity and metabolic stability.[10][11]

Safety and Handling

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[3][4]

Table 4: GHS Hazard Information

| Hazard Class | Code | Description |

| Pictogram | Warning | |

| Signal Word | Warning | |

| Hazard Statements | H315 | Causes skin irritation.[1][5][12] |

| H319 | Causes serious eye irritation.[1][5][12] | |

| H335 | May cause respiratory irritation.[1][5][12] | |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | Avoid breathing dust, wash skin thoroughly after handling, wear protective gloves/eye protection, etc.[1][3] |

This information is aggregated from multiple sources and should be supplemented by a comprehensive Safety Data Sheet (SDS) before handling.[13]

References

- 1. This compound | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 38533-61-8 [matrix-fine-chemicals.com]

- 3. This compound 98 38533-61-8 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 38533-61-8 [chemicalbook.com]

- 7. This compound | CAS#:38533-61-8 | Chemsrc [chemsrc.com]

- 8. nbinno.com [nbinno.com]

- 9. manusaktteva.com [manusaktteva.com]

- 10. drughunter.com [drughunter.com]

- 11. youtube.com [youtube.com]

- 12. chemical-label.com [chemical-label.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

In-Depth Technical Guide: Structure and Conformation of 2-Chloro-6-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and conformational properties of 2-Chloro-6-methoxy-3-nitropyridine, a key intermediate in organic synthesis. This document collates theoretical and experimental data to offer a detailed understanding of the molecule's geometry, spectroscopic characteristics, and synthesis.

Molecular Structure and Conformation

This compound is a substituted pyridine derivative with the chemical formula C₆H₅ClN₂O₃. The molecule possesses a planar structure and belongs to the Cₛ point group symmetry.[1] This planarity is a key feature influencing its chemical and physical properties.

Optimized Molecular Geometry

Table 1: Calculated Bond Lengths for this compound

| Bond | Bond Length (Å) - HF/6-31+G(d,p) | Bond Length (Å) - B3LYP/6-31+G(d,p) |

| C1-C2 | 1.374 | 1.385 |

| C1-C4 | 1.397 | 1.408 |

| C1-H5 | 1.070 | 1.084 |

| C2-H6 | 1.072 | 1.082 |

| C2-C14 | 1.387 | 1.397 |

| C3-N7 | 1.304 | 1.318 |

| C3-C14 | 1.411 | 1.417 |

| C4-N7 | 1.353 | 1.361 |

| C4-O8 | 1.343 | 1.360 |

| N7-C3 | 1.304 | 1.318 |

| O8-C9 | 1.420 | 1.432 |

| C9-H10 | 1.083 | 1.093 |

| C9-H11 | 1.083 | 1.093 |

| C9-H12 | 1.089 | 1.099 |

| C14-N15 | 1.472 | 1.470 |

| N15-O16 | 1.200 | 1.231 |

| N15-O17 | 1.200 | 1.231 |

| C3-Cl13 | 1.745 | 1.765 |

Data sourced from theoretical calculations.

Table 2: Calculated Bond Angles for this compound

| Bond Angle | Angle (°) - HF/6-31+G(d,p) | Angle (°) - B3LYP/6-31+G(d,p) |

| C2-C1-C4 | 117.1 | 117.3 |

| C2-C1-H5 | 120.5 | 120.4 |

| C4-C1-H5 | 122.4 | 122.3 |

| C1-C2-H6 | 120.8 | 121.2 |

| C1-C2-C14 | 120.2 | 120.2 |

| H6-C2-C14 | 119.0 | 118.6 |

| N7-C3-C14 | 123.6 | 123.0 |

| N7-C3-Cl13 | 114.7 | 115.1 |

| C14-C3-Cl13 | 121.7 | 121.9 |

| C1-C4-N7 | 122.5 | 122.6 |

| C1-C4-O8 | 118.1 | 117.8 |

| N7-C4-O8 | 119.4 | 119.6 |

| C3-N7-C4 | 116.5 | 116.8 |

| C4-O8-C9 | 117.8 | 117.5 |

| O8-C9-H10 | 109.8 | 109.3 |

| O8-C9-H11 | 109.8 | 109.3 |

| O8-C9-H12 | 105.1 | 105.3 |

| H10-C9-H11 | 110.0 | 109.8 |

| H10-C9-H12 | 110.9 | 110.8 |

| H11-C9-H12 | 110.9 | 110.8 |

| C2-C14-C3 | 119.9 | 119.9 |

| C2-C14-N15 | 119.1 | 118.9 |

| C3-C14-N15 | 121.0 | 121.2 |

| C14-N15-O16 | 117.6 | 117.8 |

| C14-N15-O17 | 117.6 | 117.8 |

| O16-N15-O17 | 124.8 | 124.4 |

Data sourced from theoretical calculations.

References

Methodological & Application

synthesis of 2-Chloro-6-methoxy-3-nitropyridine from 2,6-dichloro-3-nitropyridine

Abstract

This application note provides a detailed protocol for the synthesis of 2-Chloro-6-methoxy-3-nitropyridine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis involves a selective nucleophilic aromatic substitution reaction using the readily available starting material, 2,6-dichloro-3-nitropyridine, and sodium methoxide. This document outlines the experimental procedure, characterization data, and a summary of the key quantitative parameters to ensure reproducibility for researchers in organic synthesis and drug discovery.

Introduction

This compound is a valuable building block in medicinal chemistry. The selective introduction of a methoxy group at the 6-position of the pyridine ring, while retaining the chlorine atom at the 2-position, allows for further functionalization and the creation of diverse molecular scaffolds. This protocol details a reliable method for this transformation, offering a good yield and straightforward purification.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution where the methoxide ion preferentially displaces the chloride at the 6-position of 2,6-dichloro-3-nitropyridine.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

2,6-dichloro-3-nitropyridine

-

Sodium methoxide

-

Methanol (anhydrous)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloro-3-nitropyridine in anhydrous methanol.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sodium methoxide in methanol to the cooled reaction mixture. The molar ratio of sodium methoxide to 2,6-dichloro-3-nitropyridine should be between 1.0 and 1.5.[1]

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes.[2] Afterwards, allow the reaction to warm to room temperature and continue stirring for 2 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by adding deionized water (100 mL).[2]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).[2]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[2] Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the pure this compound.[2]

Data Presentation

| Parameter | 2,6-dichloro-3-nitropyridine (Starting Material) | This compound (Product) |

| Molecular Formula | C₅H₂Cl₂N₂O₂[3] | C₆H₅ClN₂O₃[4] |

| Molecular Weight | 192.98 g/mol [3] | 188.57 g/mol [4] |

| Appearance | Yellow crystalline powder or chunks[5] | Off-white to yellow powder[6] |

| Melting Point | 55-60 °C[7] | 78-80 °C[2] |

| Yield | - | 56%[2] |

| ¹H NMR (CDCl₃) | - | δ: 8.37-8.24 (m, 1H), 7.07-7.05 (m, 1H), 4.15 (s, 3H)[2] |

Experimental Workflow

References

- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 2. This compound | 38533-61-8 [chemicalbook.com]

- 3. 2,6-Dichloro-3-nitropyridine | C5H2Cl2N2O2 | CID 85239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2,6-Dichloro-3-nitropyridine | 16013-85-7 [chemicalbook.com]

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloro-6-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions.[1][2] This palladium-catalyzed reaction is particularly crucial in the pharmaceutical and agrochemical industries for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.[1][3][4]

This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 2-Chloro-6-methoxy-3-nitropyridine with various aryl and heteroaryl boronic acids. The presence of both an electron-withdrawing nitro group and a chlorine atom on the pyridine ring makes this substrate challenging for cross-coupling reactions.[1][5] The lower reactivity of aryl chlorides compared to bromides or iodides necessitates carefully optimized catalytic systems to achieve high yields.[3] This document outlines the key reaction parameters, a general procedure, and expected outcomes based on established protocols for similar electron-deficient heteroaryl chlorides.[1][4]

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[1]

-

Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a more nucleophilic boronate species. This species then transfers its organic moiety to the palladium center, displacing the chloride.[1][5]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.[1]

Data Presentation: Typical Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various chloro-heterocycles with different arylboronic acids. This data, compiled from studies on analogous substrates, serves as a reference for expected outcomes with this compound.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | [1] |

| 2 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High | [1] |

| 3 | 2,6-Dichloroquinoxaline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF | 90 | 8 | 96 | [6] |

| 4 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 0.25 | 81 | [7] |

| 5 | 2-Chloropyridine | Heptyl pinacol boronic ester | Pd(OAc)₂ (2) | Ad₂PⁿBu (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 12 | 85 | [8] |

Experimental Protocol

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4-10 mol%)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

-

Anhydrous 1,4-dioxane or Toluene

-

Degassed water

-

Nitrogen or Argon gas

-

Standard laboratory glassware (e.g., Schlenk flask)

-

Magnetic stirrer with heating

-

System for inert atmosphere operations (e.g., Schlenk line)

Procedure:

-

Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).[3][5]

-

Evacuation and Backfilling: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1][3][5]

-

Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[1][3]

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio) via syringe.[1][5][8] The typical concentration is 0.1-0.5 M.

-

Reaction: Place the sealed flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C) for the specified time (e.g., 4-24 hours).[3][5]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][3]

-

Work-up:

-

Purification:

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Mandatory Visualization

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting

Low yields in the Suzuki coupling of electron-deficient heteroaryl chlorides can be attributed to several factors:

-

Protodeboronation: The hydrolysis of the C-B bond of the boronic acid. Using boronic pinacol esters or trifluoroborate salts can mitigate this issue.[5]

-

Homocoupling: The self-coupling of the boronic acid, often promoted by the presence of oxygen.[5] Ensure the reaction is thoroughly degassed.[5]

-

Low Reactivity of the Aryl Chloride: Higher temperatures, more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos), and a strong base (e.g., K₃PO₄) can improve reactivity.[5]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of novel derivatives from this compound. While the electronic properties of this substrate present challenges, careful selection and optimization of the palladium catalyst, ligand, base, and solvent system can lead to high yields. The protocol and data provided herein serve as a comprehensive guide for researchers in drug development and medicinal chemistry to facilitate the synthesis of complex molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Negishi Coupling Reactions Using 2-Chloro-6-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Negishi cross-coupling reaction utilizing 2-Chloro-6-methoxy-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds, including the novel antibiotic Gepotidacin. The provided methodologies and data are intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

The Negishi cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically involving the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide. This reaction is valued for its high yields, mild reaction conditions, and broad functional group tolerance. This compound is a valuable building block in medicinal chemistry, and its use in Negishi coupling reactions allows for the introduction of a variety of aryl and heteroaryl substituents at the 2-position of the pyridine ring. A significant application of this reaction is in the synthesis of the triazaacenaphthylene antibiotic, Gepotidacin, where it is a crucial step in constructing the core scaffold of the drug molecule.[1]

Reaction Scheme

The general scheme for the Negishi coupling of this compound involves the reaction of the chlorinated pyridine with an organozinc reagent in the presence of a palladium catalyst.

Caption: General Negishi Coupling Reaction Scheme.

Experimental Protocols

The following protocols are adapted from established procedures and are representative of the Negishi coupling reaction with this compound.

Protocol 1: General Procedure for the Synthesis of 2-Aryl-6-methoxy-3-nitropyridines

This protocol describes a general method for the coupling of this compound with various arylzinc reagents.

Materials:

-

This compound

-

Arylzinc halide (e.g., (4-(benzyloxy)phenyl)zinc chloride) (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (2-5 mol%)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Apparatus Setup: Assemble a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a gas inlet for inert gas.

-